molecular formula C18H20N2O2S B6059115 tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide

tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide

Cat. No. B6059115
M. Wt: 328.4 g/mol
InChI Key: DIZBFEDNKUWDHF-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide, also known as TTCPBH, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is synthesized using a specific method and has been found to have significant biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide is still under investigation. However, it has been suggested that tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide exerts its biological effects by inhibiting various enzymes and proteins that are involved in the pathogenesis of various diseases. For example, tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication, transcription, and repair. Moreover, tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide has been found to inhibit the activity of proteasome, a protein complex that is involved in the degradation of misfolded and damaged proteins.
Biochemical and Physiological Effects:
tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide has been found to have significant biochemical and physiological effects. For example, it has been found to induce apoptosis, a programmed cell death that is essential for the removal of damaged and abnormal cells. Moreover, tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and DNA damage. Furthermore, tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide has been found to have antimalarial and antiviral properties by inhibiting the replication of the Plasmodium falciparum parasite and the hepatitis C virus, respectively.

Advantages and Limitations for Lab Experiments

Tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide has several advantages for lab experiments. For example, it is relatively easy to synthesize and purify, and it has a high yield. Moreover, it is soluble in organic solvents, which makes it easy to handle and use in various assays. However, tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide also has some limitations. For example, it is relatively unstable and can degrade over time, which can affect its biological activity. Moreover, it has poor water solubility, which can limit its applications in aqueous environments.

Future Directions

There are several future directions for research on tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide. For example, further studies are needed to elucidate its mechanism of action and its potential applications in the treatment of neurodegenerative diseases. Moreover, studies are needed to optimize its synthesis method and to develop more stable and water-soluble analogs. Furthermore, studies are needed to evaluate its potential toxicity and to develop effective delivery systems for its use in vivo.
Conclusion:
In conclusion, tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is synthesized using a specific method and has been found to have significant biochemical and physiological effects. Moreover, it has several advantages and limitations for lab experiments. There are several future directions for research on tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide, which can lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

Tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide is synthesized using a specific method that involves the reaction between tetrahydro-2-thiophenecarbaldehyde and benzyl(phenyl)hydrazine in the presence of hydrogen peroxide. This method has been extensively studied and optimized for its efficiency and yield. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.

Scientific Research Applications

Tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide has been extensively studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to have significant anticancer, antimalarial, and antiviral properties. Moreover, tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

N-benzyl-N-[(E)-(1,1-dioxothiolan-2-yl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c21-23(22)13-7-12-18(23)14-19-20(17-10-5-2-6-11-17)15-16-8-3-1-4-9-16/h1-6,8-11,14,18H,7,12-13,15H2/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZBFEDNKUWDHF-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)C=NN(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(S(=O)(=O)C1)/C=N/N(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-2-thiophenecarbaldehyde benzyl(phenyl)hydrazone 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.